N-Methoxy-N,2-dimethylnicotinamide

CAS No.: 469864-28-6

Cat. No.: VC2536620

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 469864-28-6 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | N-methoxy-N,2-dimethylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 |

| Standard InChI Key | JJRHSKUSJZVDDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=N1)C(=O)N(C)OC |

| Canonical SMILES | CC1=C(C=CC=N1)C(=O)N(C)OC |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

N-Methoxy-N,2-dimethylnicotinamide is known by several names in scientific literature. Its formal IUPAC name is N-methoxy-N,2-dimethylpyridine-3-carboxamide . The compound is uniquely identified through several chemical identifiers:

-

Standard InChI: InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3

-

Standard InChIKey: JJRHSKUSJZVDDQ-UHFFFAOYSA-N

-

SMILES Notation: CC1=C(C=CC=N1)C(=O)N(C)OC

Additional synonyms include N-methoxy-2,N-dimethyl-nicotinamide and 2-methylnicotinic acid methoxymethylamide .

Physical and Chemical Properties

The physicochemical properties of N-Methoxy-N,2-dimethylnicotinamide contribute to its behavior in various chemical environments and applications. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of N-Methoxy-N,2-dimethylnicotinamide

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20400 g/mol |

| Exact Mass | 180.09000 |

| Polar Surface Area (PSA) | 42.43000 Ų |

| LogP | 1.02340 |

The compound's moderate LogP value of 1.02340 suggests a balanced lipophilicity profile, which could be advantageous for membrane permeability while maintaining reasonable water solubility. The polar surface area of 42.43000 Ų indicates moderate potential for hydrogen bonding, which may influence its interactions with biological targets and its behavior in solution.

Structural Features

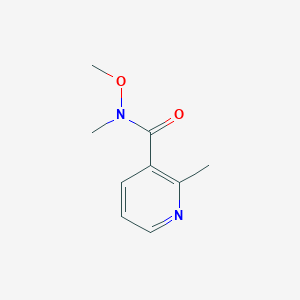

N-Methoxy-N,2-dimethylnicotinamide incorporates several key structural elements:

-

A pyridine ring core structure (a six-membered heterocyclic aromatic ring containing one nitrogen atom)

-

A methyl group at the 2-position of the pyridine ring

-

A carboxamide group at the 3-position of the pyridine ring

-

N-methoxy-N-methyl substitution on the carboxamide group, forming the Weinreb amide functionality

The Weinreb amide functional group is particularly significant as it creates unique reactivity patterns. This group forms stable tetrahedral intermediates with organometallic reagents, preventing over-addition and enabling controlled synthetic transformations. The 2-methyl substituent on the pyridine ring modifies the electronic distribution in the aromatic system, potentially influencing the compound's reactivity and interactions with biological targets.

Synthesis and Preparation

Reaction Conditions and Optimization

The successful synthesis of N-Methoxy-N,2-dimethylnicotinamide depends on carefully controlled reaction conditions. The key parameters that influence the synthesis include:

-

Solvent selection: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are preferred for amide coupling reactions.

-

Temperature control: Precise temperature management is crucial to prevent side reactions while ensuring complete conversion.

-

Catalyst or coupling agent selection: Various coupling agents like EDC, DCC, or HATU can be employed to activate the carboxylic acid group.

-

Reaction time optimization: Sufficient time must be allowed for complete conversion while minimizing decomposition.

-

Purification techniques: Column chromatography or recrystallization methods may be necessary to obtain the pure compound.

While these general principles apply to most Weinreb amide formations, specific optimization parameters for N-Methoxy-N,2-dimethylnicotinamide synthesis would require experimental determination and may vary depending on the specific synthetic route chosen.

Biological Activities and Applications

Pharmacological Properties

Nicotinamide derivatives, including compounds structurally similar to N-Methoxy-N,2-dimethylnicotinamide, have been studied for various pharmacological properties. While specific pharmacological data for N-Methoxy-N,2-dimethylnicotinamide itself is limited in the available literature, related nicotinamide derivatives have demonstrated capabilities in modulating cellular processes related to inflammation and neuroprotection.

The biological activity of such compounds is often attributed to their structural features, which allow them to interact with specific enzymes or receptors involved in cellular signaling pathways. The pyridine ring, which is found in many biologically active compounds including the essential vitamin niacin (nicotinic acid), suggests potential for biological activity across several therapeutic domains.

Comparative Analysis with Related Compounds

Comparison with Other Nicotinamide Derivatives

Comparing N-Methoxy-N,2-dimethylnicotinamide with structurally related compounds provides context for understanding its unique properties. Table 2 presents a comparison of N-Methoxy-N,2-dimethylnicotinamide with selected related compounds identified in the search results.

Table 2: Comparison of N-Methoxy-N,2-dimethylnicotinamide with Related Compounds

Current Research and Future Directions

Research Gaps and Opportunities

Despite its potential utility, several research gaps exist regarding N-Methoxy-N,2-dimethylnicotinamide, presenting opportunities for future investigation:

-

Comprehensive physicochemical characterization: More detailed analysis of physical properties such as solubility profiles, stability under various conditions, and spectroscopic characteristics would enhance understanding of this compound's behavior.

-

Optimized synthetic methodologies: Development of more efficient, scalable, and environmentally friendly synthetic routes would increase accessibility for research and potential applications.

-

Systematic biological evaluation: Dedicated studies exploring the biological activities of N-Methoxy-N,2-dimethylnicotinamide across various therapeutic domains could reveal previously unexplored applications.

-

Structure-activity relationship studies: Systematic preparation and evaluation of structural analogs could establish clear structure-activity relationships and guide optimization for specific applications.

-

Computational analysis: Molecular modeling and computational chemistry approaches could provide insights into reactivity patterns, binding preferences, and potential biological interactions.

Addressing these research gaps could unlock new applications for N-Methoxy-N,2-dimethylnicotinamide and contribute to the broader understanding of nicotinamide derivatives and their utilities in both synthetic chemistry and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume